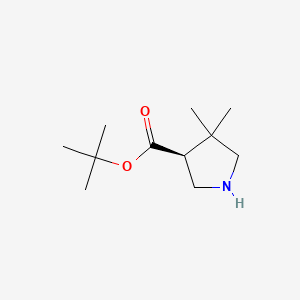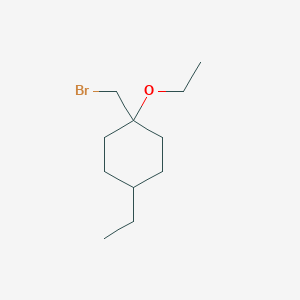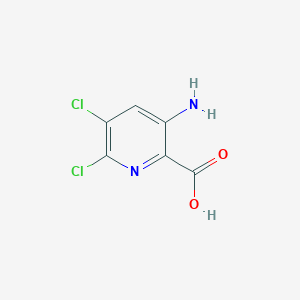
3-Amino-5,6-dichloropicolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-5,6-dichloropicolinic acid: is a chemical compound with the molecular formula C₆H₄Cl₂N₂O₂. It is a derivative of picolinic acid and is known for its applications in various fields, including agriculture and scientific research. This compound is also referred to as 4-Amino-3,6-dichloropicolinic acid and is part of the pyridine carboxylic acid family of herbicides .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Catalytic Hydrogenation: One of the methods to prepare 3-Amino-5,6-dichloropicolinic acid involves the reduction of 4-Amino-3,5,6-trichloropicolinic acid. This process uses catalytic hydrogenation under specific temperature, pressure, and pH conditions.
Basic Reagent Reaction: Another method involves reacting 3,5,6-trichloro-4-hydrazino picolinic acid with a basic reagent, followed by acidification with a mineral acid to obtain 3,6-dichloropicolinic acid.
Industrial Production Methods: The industrial production of this compound typically employs the catalytic hydrogenation method due to its environmental benefits and high selectivity. This method avoids the use of hazardous reducing agents like hydrazine and dichloromethane, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Catalytic Hydrogenation: Uses hydrogen gas and a suitable catalyst under controlled temperature and pressure.
Basic Reagents: Involves the use of basic reagents like alkali metal hydroxides and mineral acids for acidification.
Major Products Formed:
- The primary product formed from these reactions is this compound itself. Other products depend on the specific substituents introduced during substitution reactions .
Scientific Research Applications
Chemistry:
Herbicide Development: 3-Amino-5,6-dichloropicolinic acid is used in the synthesis of herbicides like aminopyralid, which control broadleaf weeds in agricultural settings.
Biology and Medicine:
Biological Studies: The compound’s derivatives are studied for their potential biological activities and interactions with various biological targets.
Industry:
Mechanism of Action
The mechanism of action of 3-Amino-5,6-dichloropicolinic acid, particularly in its role as a herbicide, involves its interaction with plant growth regulators. It mimics natural plant hormones, disrupting normal growth processes and leading to the death of targeted weed species . The compound affects molecular targets such as auxin receptors, interfering with cell division and elongation pathways .
Comparison with Similar Compounds
Clopyralid: Another pyridine carboxylic acid herbicide used for controlling broadleaf weeds.
Picloram: Known for its effectiveness against woody plants and broadleaf weeds.
Triclopyr: Used for controlling woody plants and broadleaf weeds in various settings.
Uniqueness: 3-Amino-5,6-dichloropicolinic acid is unique due to its high selectivity and effectiveness in controlling specific weed species. Its derivatives, like aminopyralid, offer long-term control of noxious and invasive weeds, making it a valuable tool in agricultural weed management .
Properties
Molecular Formula |
C6H4Cl2N2O2 |
|---|---|
Molecular Weight |
207.01 g/mol |
IUPAC Name |
3-amino-5,6-dichloropyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H4Cl2N2O2/c7-2-1-3(9)4(6(11)12)10-5(2)8/h1H,9H2,(H,11,12) |
InChI Key |
RDCVNIWAJXCLAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=C1Cl)Cl)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


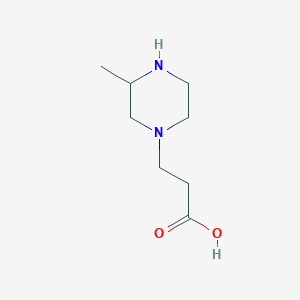
![3-[1-(Prop-2-enoyl)pyrrolidin-2-yl]benzoic acid](/img/structure/B13511347.png)
![7-[(Tert-butoxy)carbonyl]-1,1-dioxo-1lambda6-thia-7-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13511350.png)
![3-(6-Bromo-benzo[1,3]dioxol-5-YL)-propionaldehyde](/img/structure/B13511353.png)
![rac-1-[(1R,8S,9R)-bicyclo[6.1.0]nonan-9-yl]methanamine](/img/structure/B13511356.png)

![(3AR,6aR)-octahydropyrrolo[3,4-b]pyrrole](/img/structure/B13511363.png)
![Benzyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate](/img/structure/B13511364.png)
![(S)-2-(benzo[c][1,2,5]thiadiazole-4-sulfonamido)propanoic acid](/img/structure/B13511368.png)
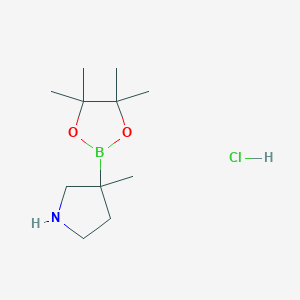
![2-{[(Benzyloxy)carbonyl]amino}-4-cyanobenzoic acid](/img/structure/B13511380.png)
![Butyl 2-[2-(1-butoxy-1-oxopropan-2-yl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy]propanoate](/img/structure/B13511398.png)
